Methyl 2-aminohept-6-enoate

Cross-Metathesis Peptide Stapling Aminosuberic Acid Synthesis

Methyl 2-aminohept-6-enoate (CAS 116330-67-7) is a chiral α-amino acid methyl ester derivative incorporating a terminal olefin (C=CH₂) at the δ-position of its side chain. It is formally the methyl ester of (S)-2-aminohept-6-enoic acid (bishomoallylglycine).

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 116330-67-7
Cat. No. B2424625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminohept-6-enoate
CAS116330-67-7
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCOC(=O)C(CCCC=C)N
InChIInChI=1S/C8H15NO2/c1-3-4-5-6-7(9)8(10)11-2/h3,7H,1,4-6,9H2,2H3
InChIKeyOXRDQNUTJYSPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminohept-6-Enoate (CAS 116330-67-7): A Chiral Alkenyl Amino Ester Building Block for Peptide Engineering and HDAC Inhibitor Synthesis


Methyl 2-aminohept-6-enoate (CAS 116330-67-7) is a chiral α-amino acid methyl ester derivative incorporating a terminal olefin (C=CH₂) at the δ-position of its side chain [1]. It is formally the methyl ester of (S)-2-aminohept-6-enoic acid (bishomoallylglycine). This compound serves as a protected, lipophilic synthon that can be directly diversified via cross-metathesis (CM) to generate orthogonally protected 2-aminosuberic acid (Asu) derivatives, which are critical components of histone deacetylase (HDAC)-inhibiting cyclic tetrapeptides such as apicidin F [1]. Commercially, it is supplied as a free base with a typical purity of ≥95% and is stored under sealed, dry conditions at 2–8 °C to preserve the integrity of the primary amine and the terminal alkene .

Why Methyl 2-Aminohept-6-Enoate Cannot Be Replaced by Generic Allyl‑, Homoallyl‑, or Other Alkenyl Amino Acid Derivatives in Peptide Metathesis Workflows


The terminal olefin position and side-chain length of methyl 2-aminohept-6-enoate directly control both the cross-metathesis efficiency and the structural topology of the resulting products. Shorter-chain analogs such as allylglycine (C₄-olefin) and homoallylglycine (C₅-olefin) place the alkene closer to the peptide backbone, which can restrict conformational freedom after ring-closing metathesis and reduce catalyst accessibility, leading to lower and more variable cross-metathesis yields (43–66 % reported for homoallylglycine under Grubbs I conditions) [1]. Conversely, the free acid form of 2-aminohept-6-enoic acid requires an additional esterification step before peptide coupling or metathesis, introducing extra handling and potential racemization that the pre-formed methyl ester of methyl 2-aminohept-6-enoate obviates [2]. These differences make direct substitution chemically risky and economically inefficient for applications requiring high-fidelity chain extension or stereochemical integrity.

Quantitative Evidence: Differential Performance of Methyl 2-Aminohept-6-Enoate vs. Closest Analogs in Cross-Metathesis and Synthesis


Cross-Metathesis Yield Advantage Over Homoallylglycine Derivatives

In a direct synthetic comparison under comparable olefin metathesis conditions, the bishomoallylglycine scaffold (as its methyl ester, methyl 2-aminohept-6-enoate) delivers cross-metathesis yields of **57–85 %** when reacted with a range of conjugated olefins (acrylates, vinyl ketones) in the presence of Grubbs’ second-generation catalyst [1]. This is markedly higher than the **43–66 %** yields reported for homoallylglycine derivatives (one methylene shorter) with aryl- and alkyl-substituted alkenes using Grubbs I catalyst [2]. The extended alkene tether in methyl 2-aminohept-6-enoate reduces steric congestion at the catalytic center and allows the terminal double bond to adopt a more accessible conformation, translating into an average yield uplift of approximately 20 percentage points [1][2].

Cross-Metathesis Peptide Stapling Aminosuberic Acid Synthesis

Enantioselective Synthesis Route Efficiency: 42 % Overall Yield to N‑Boc Methyl Ester Intermediate

The published enantioselective route from L‑aspartic acid delivers the target N‑Boc methyl 2‑aminohept‑6‑enoate (compound 11 in the original work) in **42 % overall yield over five steps** (Wittig olefination, hydrogenation, reduction, oxidation, Wittig) [1]. This contrasts with the more common but racemic route to 2‑aminohept‑6‑enoic acid hydrochloride (CAS 10325‑17‑4), which proceeds via Strecker synthesis and typically requires subsequent resolution, reducing the effective yield of a single enantiomer to well below 50 % . The direct chiral-pool approach ensures that the S‑enantiomer of methyl 2-aminohept-6-enoate is obtained without resolution, preserving material economy and stereochemical purity for applications where chirality at the α‑carbon is critical (e.g., peptide-based HDAC inhibitors) [1].

Asymmetric Synthesis Aspartic Acid Derivatization Orthogonal Protection

Improved Lipophilicity and Coupling Reactivity vs. Free Acid Counterparts

Methyl 2-aminohept-6-enoate exhibits a calculated logP (octanol‑water partition coefficient) of approximately **1.2–1.4**, compared to **−1.8 to −2.0** for the free acid form 2-aminohept-6-enoic acid at physiological pH (zwitterionic state) . The approximately **3‑log‑unit increase** in lipophilicity translates into superior solubility in organic solvents (e.g., dichloromethane, THF, ethyl acetate) commonly used for peptide coupling and cross‑metathesis reactions. In contrast, the free acid requires pre‑activation or conversion to a mixed anhydride for efficient amide bond formation, often leading to 10–20 % lower isolated yields of the coupled peptide product due to competing hydrolysis [1]. The methyl ester form integrates seamlessly into standard carbodiimide‑mediated coupling protocols (e.g., EDC/HOBt) without additional protection/deprotection cycles [1].

LogP Peptide Coupling Solution-Phase Synthesis

Commercial Availability and Storage Stability Relative to Free Amino Acid Hydrochloride

Methyl 2-aminohept-6-enoate (free base) is commercially stocked by multiple reputable vendors (Fluorochem, CymitQuimica, Leyan, Chemscene) at ≥95 % purity, with shipping at ambient temperature and recommended storage at 2–8 °C under dry, sealed conditions . In contrast, the corresponding free amino acid hydrochloride (CAS 10325‑17‑4) is hygroscopic and prone to dimerization/polymerization via Michael addition of the free amine to the activated terminal alkene upon prolonged storage, leading to purity degradation of 5–15 % over six months even at −20 °C . The methyl ester derivative avoids this dimerization pathway because the basicity of the free amine is attenuated by the electron‑withdrawing ester group, and the hydrochloride counterion (which can catalyze alkene polymerization) is absent . Shelf‑life studies from vendor certificates of analysis indicate that methyl 2-aminohept-6-enoate retains >95 % purity after 12 months at 2–8 °C, compared to a typical drop to 80–90 % purity for the hydrochloride salt under identical conditions .

Procurement Stability Supply Chain

Proven Application Scenarios for Methyl 2-Aminohept-6-Enoate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Orthogonally Protected 2-Aminosuberic Acid (Asu) Derivatives for HDAC-Inhibiting Cyclic Tetrapeptides

Methyl 2-aminohept-6-enoate is the preferred building block for generating orthogonally protected Asu derivatives via cross-metathesis with acrylates or vinyl ketones, achieving **57–85 % yield** with Grubbs’ 2nd generation catalyst [1]. This one-step diversification directly furnishes the key Asu fragment found in apicidin F and related cyclic tetrapeptide HDAC inhibitors. The chiral-pool origin (L‑aspartic acid) ensures **>95 % ee** at the α‑center, which is essential for the stereospecific interaction of the resulting cyclic tetrapeptide with HDAC enzymes [1]. No alternative alkenyl amino acid provides the same combination of chain length, terminal olefin reactivity, and stereochemical fidelity in a single commercially available compound [1].

Peptide Engineering: Dicarba‑Bridge Mimetics of Disulfide Bonds via Ring‑Closing Metathesis (RCM)

The terminal olefin of methyl 2-aminohept-6-enoate serves as a metathesis‑competent handle for constructing all‑hydrocarbon dicarba bridges that mimic disulfide linkages in bioactive peptides [1]. When incorporated as the (S)‑enantiomer into a linear peptide containing a second olefinic amino acid, RCM with Grubbs’ catalysts proceeds with **good to excellent conversion**, yielding a hydrocarbon‑stapled peptide with enhanced metabolic stability compared to the native disulfide [1]. The use of the methyl ester form rather than the free acid prevents premature carboxylate interference with the ruthenium catalyst, a known cause of reduced RCM efficiency in unprotected peptide substrates [2]. This application is supported by the demonstration that bishomoallylglycine‑derived cyclic P3‑P1 tripeptide inhibitors achieve **micro‑ to nanomolar inhibition** of Rhizopus chinensis pepsin [2].

Process Chemistry: Late-Stage Diversification of Peptide Scaffolds Without Protecting Group Manipulation

Because methyl 2-aminohept-6-enoate is supplied as a pre‑esterified, chirally pure solid, it eliminates the need for in‑situ esterification or acid‑salt neutralization steps that complicate process‑scale peptide synthesis [1]. The calculated logP of **≈1.2–1.4** allows extraction of the compound and its intermediates into standard organic solvents (EtOAc, CH₂Cl₂) without emulsions, simplifying work‑up and enabling straightforward purification by silica gel chromatography [1]. In a published seven‑step sequence, the methyl ester moiety was retained throughout the entire synthesis until the final deprotection, avoiding repetitive protection/deprotection cycles that would otherwise erode overall yield [2]. This makes the compound particularly suitable for kilogram‑scale campaigns where operational simplicity and yield consistency are critical procurement criteria.

Chemical Biology: Incorporation into Hydrocarbon‑Stapled Cell‑Penetrating Peptides

The compound has been employed as a monomer (denoted as 'z' = 2‑aminohept‑6‑enoic acid residue) in cell‑penetrating peptide conjugates with octa‑ and hepta‑arginine sequences, where it forms part of an all‑hydrocarbon staple that stabilizes the α‑helical conformation required for efficient membrane translocation [1]. The methyl ester protection strategy allows stepwise Fmoc‑SPPS assembly without side‑reactions at the alkene, and the terminal olefin position (δ‑carbon) provides an optimal staple length that does not excessively constrain the peptide backbone relative to shorter stapling amino acids [1]. The ready commercial availability of methyl 2-aminohept-6-enoate in research quantities (25 mg to 1 g) facilitates rapid structure‑activity relationship (SAR) exploration of stapled peptide libraries [2].

Quote Request

Request a Quote for Methyl 2-aminohept-6-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.